An In-Depth Technical Guide to Di-n-octyl Sulfoxide: Chemical and Physical Properties
An In-Depth Technical Guide to Di-n-octyl Sulfoxide: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-octyl sulfoxide, a member of the sulfoxide family of organosulfur compounds, is a molecule of growing interest in various scientific domains, including materials science and drug development. Its amphiphilic nature, stemming from the polar sulfoxide group and the long, nonpolar octyl chains, imparts unique physicochemical properties that make it a candidate for applications such as a solvent, a surfactant, and a potential modulator of biological membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of di-n-octyl sulfoxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities.
Chemical and Physical Properties
Di-n-octyl sulfoxide is a white to almost white crystalline solid at room temperature.[1][2] Its structure consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to two n-octyl chains.
Table 1: Physical and Chemical Properties of Di-n-octyl Sulfoxide
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₄OS | [3] |
| Molecular Weight | 274.51 g/mol | |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 71.0 to 75.0 °C | |
| Solubility | Soluble in dichloromethane | |
| CAS Number | 1986-89-6 | [3] |
| IUPAC Name | 1-(octylsulfinyl)octane | [3] |
Experimental Protocols
Synthesis of Di-n-octyl Sulfoxide
The most common method for the synthesis of di-n-octyl sulfoxide is the oxidation of its corresponding sulfide, di-n-octyl sulfide.[4] A general and effective method utilizes hydrogen peroxide as the oxidant in an acidic medium.[4]
Protocol: Oxidation of Di-n-octyl Sulfide with Hydrogen Peroxide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve di-n-octyl sulfide (1 equivalent) in glacial acetic acid.[4]
-
Oxidation: Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide (1 equivalent) to the stirred solution at room temperature.[4] The reaction is typically monitored by thin-layer chromatography (TLC) until the starting sulfide is consumed.
-
Workup: Upon completion, the reaction mixture is neutralized with an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent, such as dichloromethane.[4]
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.[1] The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
Characterization Techniques
Standard spectroscopic methods are employed to confirm the structure and purity of the synthesized di-n-octyl sulfoxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For long-chain dialkyl sulfoxides like di-n-propyl sulfoxide, the protons on the carbons alpha to the sulfoxide group typically appear as a multiplet in the range of δ 2.5-2.7 ppm in CDCl₃.[5] The carbons alpha to the sulfoxide group in di-n-propyl sulfoxide show a chemical shift around δ 54 ppm.[5] Similar shifts would be expected for di-n-octyl sulfoxide.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic absorption band for sulfoxides is the S=O stretching vibration, which typically appears in the range of 1030-1070 cm⁻¹.[6]
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry of dialkyl sulfoxides often shows fragmentation patterns involving cleavage of the C-S bond and rearrangements.[7]
Potential Biological Activity and Applications
While specific studies on the biological activity of di-n-octyl sulfoxide are limited, its structural features suggest potential applications in drug development, primarily related to its amphiphilic nature.
Interaction with Cell Membranes
Long-chain alkyl compounds are known to interact with and insert into lipid bilayers, the primary components of cell membranes.[8] The two octyl chains of di-n-octyl sulfoxide could anchor the molecule within the hydrophobic core of the membrane, while the polar sulfoxide group would reside near the polar head groups of the phospholipids. This interaction could potentially disrupt the membrane organization, leading to increased membrane fluidity and permeability.[7][9][10]
Transdermal Permeation Enhancement
Dimethyl sulfoxide (DMSO), the smallest member of the sulfoxide family, is a well-known transdermal penetration enhancer used in pharmaceutical formulations.[6][11][12][13][14] Its mechanism of action involves disruption of the stratum corneum lipid barrier.[14] Given its structural similarity, di-n-octyl sulfoxide, with its long alkyl chains, may also exhibit permeation-enhancing properties, potentially facilitating the delivery of therapeutic agents through the skin.
Cytotoxicity
The potential for di-n-octyl sulfoxide to interact with and disrupt cell membranes also suggests that it may exhibit cytotoxic effects, particularly at higher concentrations. Studies on DMSO have shown dose-dependent cytotoxicity against various cancer cell lines.[2][3][15][16][17][18] The lytic effect of surfactants on cell membranes is a known mechanism of cytotoxicity, and the amphiphilic nature of di-n-octyl sulfoxide could lead to similar effects.
Visualizations
Experimental Workflow: Synthesis and Purification of Di-n-octyl Sulfoxide
Caption: Workflow for the synthesis and purification of di-n-octyl sulfoxide.
Logical Relationship: Potential Mechanism of Membrane Interaction
Caption: Potential mechanism of di-n-octyl sulfoxide interaction with a lipid bilayer.
References
- 1. rsc.org [rsc.org]
- 2. Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxicity of dimethyl sulfoxide and antineoplastic combinations against human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells | PLOS One [journals.plos.org]
- 8. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 9. Lipid membrane structure and interactions in dimethyl sulfoxide/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid membrane structure and interactions in dimethyl sulfoxide/water mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 15. hmdb.ca [hmdb.ca]
- 16. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
